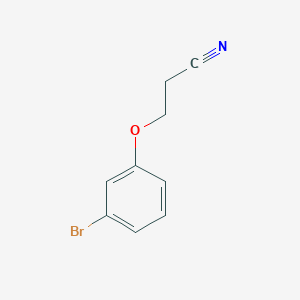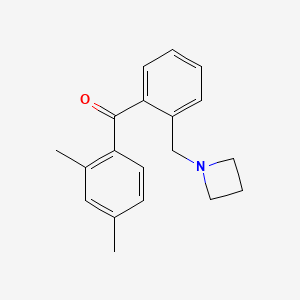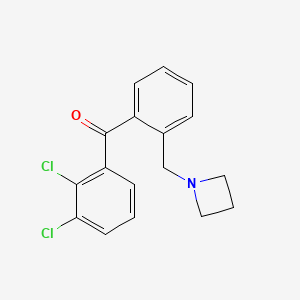![molecular formula C12H15ClN6OS B1292988 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-84-7](/img/structure/B1292988.png)
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives involves a multi-step reaction process. Initially, thiocarbohydrazide is reacted with substituted phenoxy acetic acid to yield substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to form 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones. In the final step, these thiones are converted into acetic acid derivatives by reacting with chloroacetic acid. This synthesis route has been utilized to create a series of compounds with potential anti-inflammatory and analgesic activities .
Molecular Structure Analysis
The molecular structure of a novel triazole compound has been elucidated using single-crystal X-ray diffraction. The crystal is triclinic with specific angles and dimensions, indicating a well-defined three-dimensional arrangement. The dihedral angles between the triazole ring and the methyl- and chloro-substituted benzene rings are significant as they can influence the compound's biological activity. The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are characterized by their stepwise nature, each leading to a specific structural modification of the molecule. The initial reaction forms the triazole core, which is then modified by the introduction of benzylideneamino groups. The final acetylation step is crucial for the formation of the acetic acid derivative, which is a common structural feature in compounds with anti-inflammatory and analgesic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized triazole compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the density and molecular weight, which are essential for understanding the compound's behavior in biological systems. The specific angles and distances within the crystal lattice can affect solubility, stability, and reactivity. The observed hydrogen bonding and C–H···π interactions are likely to influence the compound's solubility and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthetic Chemistry Applications Compounds like 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide are part of a broader class of compounds with substantial synthetic and pharmacological importance. The 1,2,4-triazole derivatives, to which this compound belongs, are notable for their reactivity and wide-ranging applications in synthetic chemistry. These compounds are utilized in the synthesis of various pharmacologically active substances, including antithrombotic and antiplatelet drugs like (S)-clopidogrel (Saeed et al., 2017). Moreover, they play a critical role in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives are also used in manufacturing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties and ionic liquids (Nazarov et al., 2021).
Industrial and Pharmacological Significance The 1,2,4-triazole derivatives are critical raw materials for the fine organic synthesis industry, extensively employed in producing various industrial, agricultural, and medicinal products. Their industrial applications include the manufacture of plant protection products like insecticides, fungicides, and plant growth regulators. In the medical field, derivatives of 1,2,4-triazoles are used to produce drugs with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties (Nazarov et al., 2021).
Biological Activities and Pharmacological Potential The biological activities of 1,2,4-triazole derivatives are a subject of ongoing research. These compounds have demonstrated potential in various biological roles, exhibiting antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The continuous discovery and synthesis of new 1,2,4-triazole derivatives highlight the chemical versatility and potential therapeutic applications of these compounds (Ohloblina, 2022).
Advanced Synthesis Strategies Recent advancements in synthetic strategies have further highlighted the significance of 1,2,4-triazole derivatives. These strategies involve developing efficient methodologies to synthesize 1,2,4-triazole-containing scaffolds, which are crucial in drug discovery against various diseases, including cancer and microbial infections (Nasri et al., 2021).
Eigenschaften
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6OS/c1-19-10(6-15-9-4-2-3-8(13)5-9)17-18-12(19)21-7-11(20)16-14/h2-5,15H,6-7,14H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYGTRDDCHLEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)CNC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)











